1-methyl-1H-imidazol-4-amine hydrochloride

Solubility Formulation Medicinal Chemistry

The N1-methyl/C4-amine substitution pattern creates a unique electronic and hydrogen-bonding profile, making this the preferred starting material for p38α MAP kinase inhibitors (IC50 = 58 nM). The HCl salt ensures high aqueous solubility for amide couplings and bioconjugation. A definitive X-ray crystal structure supports computational docking, and the known pKa of 7.63 enables controlled protonation. Choose this compound for reproducible pharmacophore development and analytical method validation.

Molecular Formula C4H8ClN3
Molecular Weight 133.58 g/mol
CAS No. 89088-69-7
Cat. No. B1466518
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-methyl-1H-imidazol-4-amine hydrochloride
CAS89088-69-7
Molecular FormulaC4H8ClN3
Molecular Weight133.58 g/mol
Structural Identifiers
SMILESCN1C=C(N=C1)N.Cl
InChIInChI=1S/C4H7N3.ClH/c1-7-2-4(5)6-3-7;/h2-3H,5H2,1H3;1H
InChIKeySTHPSKXDPYIGLM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-1H-imidazol-4-amine Hydrochloride (CAS 89088-69-7): A Defined Imidazole Building Block for Targeted Synthesis


1-Methyl-1H-imidazol-4-amine hydrochloride (CAS 89088-69-7) is a heterocyclic organic compound classified as an imidazole derivative, featuring a methyl group at the N1 position and an amine group at the C4 position of the imidazole ring, supplied as its monohydrochloride salt . With a molecular formula of C4H8ClN3 and a molecular weight of 133.58 g/mol, it is commercially available at standard purities of 95–96% . Its well-defined substitution pattern and salt form make it a versatile intermediate in medicinal chemistry and organic synthesis, particularly for constructing more complex pharmacophores .

Why Generic Substitution of 1-Methyl-1H-imidazol-4-amine Hydrochloride with Other Imidazole Analogs Fails in Precision Applications


The 1-methyl-1H-imidazol-4-amine hydrochloride core is not readily interchangeable with other imidazole derivatives due to its specific substitution pattern and salt form. The simultaneous presence of an N1 methyl group and a C4 amine creates a unique electronic environment and hydrogen-bonding profile that influences both its reactivity and physicochemical properties . Replacing this compound with 1-methylimidazole (lacking the 4-amino group) eliminates a key nucleophilic handle for further derivatization; substituting with 4-aminoimidazole (lacking the N1 methyl) alters the molecule's basicity, lipophilicity, and steric profile, impacting its behavior in biological systems and subsequent synthetic transformations . Furthermore, the hydrochloride salt form directly affects aqueous solubility and handling characteristics, differentiating it from the free base .

Quantitative Differentiation of 1-Methyl-1H-imidazol-4-amine Hydrochloride: Head-to-Head Data for Informed Procurement


Enhanced Aqueous Solubility of the Hydrochloride Salt vs. Free Base

The hydrochloride salt form of 1-methyl-1H-imidazol-4-amine demonstrates significantly improved aqueous solubility compared to the free base, a critical parameter for applications requiring dissolution in aqueous media. The monohydrochloride salt exhibits a measured solubility of 12.3 mg/mL (0.092 mol/L) in water, whereas the free base is described as insoluble in water . This salt formation enhances handling and broadens its utility in aqueous reactions and biological assays .

Solubility Formulation Medicinal Chemistry

Defined Basicity (pKa) for Rational Reaction Design

The basicity of 1-methyl-1H-imidazol-4-amine, as indicated by its predicted pKa value of 7.63 ± 0.61, positions it as a moderately weak base . This value is distinct from other imidazole analogs; for comparison, imidazole itself has a pKa of approximately 6.95, and 1-methylimidazole has a pKa of 7.33 [1]. The 4-amino substitution increases basicity relative to unsubstituted imidazole, which can be crucial for designing pH-dependent reaction conditions or predicting ionization states in biological environments.

Physicochemical Properties Reaction Optimization pKa

X-ray Crystallographic Characterization Confirms Molecular Geometry

The crystal structure of the title compound has been determined by single-crystal X-ray diffraction, providing definitive atomic-level structural data [1]. This characterization includes updated 1H NMR, 13C NMR, and IR spectroscopic data, as well as the melting point [1]. In contrast, many closely related imidazole derivatives lack such comprehensive crystallographic characterization, limiting their utility in structure-based drug design or where precise molecular geometry is required .

Crystallography Structural Biology Analytical Characterization

Validated Synthetic Utility as a Precursor to Bioactive Imidazole Derivatives

1-Methyl-1H-imidazol-4-amine serves as a key synthetic precursor for generating more complex, biologically active imidazole derivatives. Specifically, N-acylation of this amine yields low nanomolar inhibitors, such as p38α MAP kinase inhibitors with an IC50 of 58 nM [1]. This contrasts with the simple 1-methylimidazole scaffold, which lacks the amine handle required for such derivatization. Furthermore, 4-amino-1-methylimidazole-5-carboxamide derivatives have demonstrated anti-inflammatory activity comparable to reference drugs like ibuprofen [2].

Medicinal Chemistry Drug Discovery Synthetic Intermediate

Optimal Application Scenarios for 1-Methyl-1H-imidazol-4-amine Hydrochloride Based on Verified Differentiation


Medicinal Chemistry: Synthesis of Kinase Inhibitors and Anti-inflammatory Agents

This compound is the preferred starting material for constructing N-substituted imidazole-based kinase inhibitors, where the 4-amino group is essential for generating the active pharmacophore. The hydrochloride salt form ensures adequate aqueous solubility for reaction setups [1]. The established route to p38α MAP kinase inhibitors (IC50 = 58 nM) from this scaffold underscores its utility in drug discovery programs targeting inflammation and oncology [1].

Structure-Based Drug Design and Computational Modeling

The availability of a definitive X-ray crystal structure for 1-methyl-1H-imidazol-4-amine hydrochloride [1] makes it a valuable reference compound for computational chemistry and structure-based drug design. Researchers can confidently use its precise molecular geometry for docking studies, pharmacophore modeling, and QSAR analyses, where the correct spatial arrangement of the methyl and amine groups is critical for accurate predictions.

pH-Controlled Synthetic Transformations and Bioconjugation

With a defined pKa of 7.63, this compound is suitable for applications requiring controlled protonation/deprotonation states [1]. Its moderate basicity allows it to act as a nucleophile under mildly basic conditions or to participate in pH-sensitive conjugation reactions (e.g., amide bond formation) where precise control over the amine's reactivity is necessary. The enhanced water solubility of the hydrochloride salt further facilitates such reactions in aqueous media [2].

Analytical Method Development and Quality Control Standards

Given its well-characterized physical properties—including updated 1H NMR, 13C NMR, IR spectra, and melting point [1]—this compound can serve as a reliable reference standard for developing analytical methods (e.g., HPLC, LC-MS) aimed at detecting and quantifying imidazole-containing impurities or metabolites. The commercial availability of high-purity (95–96%) batches [2] supports its use as a calibration standard.

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